Catalponol

説明

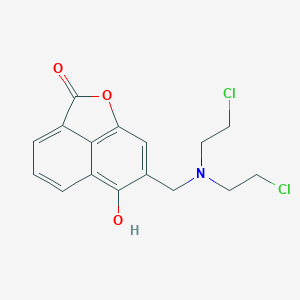

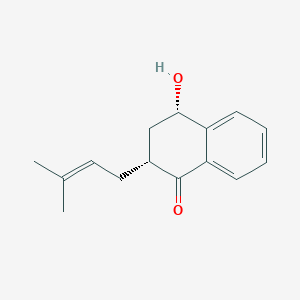

Catalponol is a naphthoquinone derivative isolated from the roots of Ekmanianthe longiflora . It has been found to enhance dopamine biosynthesis by inducing tyrosine hydroxylase activity and protect against L-DOPA-induced cytotoxicity in PC12 cells .

Synthesis Analysis

The synthesis of Catalponol involves a chiral iridium complex/achiral Brønsted base binary system for catalytic asymmetric synthesis using tandem asymmetric hydrogen transfer oxidation/aldol condensation and regio- and stereoselective hydro .

Molecular Structure Analysis

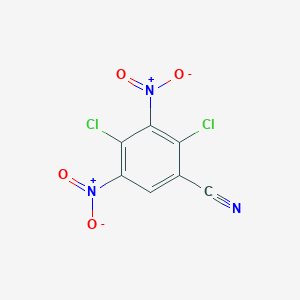

Catalponol has a molecular formula of C15H18O2 . It is a naphthoquinone derivative, which suggests it has a bicyclic structure with a ketone functional group .

科学的研究の応用

Catalponol: A Comprehensive Analysis of Scientific Research Applications

Asymmetric Synthesis: Catalponol has been utilized in the field of asymmetric synthesis. A study demonstrated the use of a chiral Iridium complex/Brønsted base for the catalytic asymmetric synthesis of Catalponol .

Antioxidant Properties: Research indicates that Catalponol exhibits antioxidant properties by scavenging intracellular reactive oxygen species and inducing antioxidant enzymes in vitro, suggesting its potential application in oxidative stress-related conditions .

Antitermitic Activity: Catalponol has shown significant antitermitic activity. In bioassays, it demonstrated toxicity against termites, indicating its use as a natural pesticide in wood preservation .

Inhibition of Protein Glycation: Studies have found that Catalponol can inhibit the glycation of proteins, which is a process implicated in aging and the development of diabetic complications, making it a candidate for therapeutic applications .

Bactericidal and Fungicidal Activities: Catalponol has been known to possess bactericidal and fungicidal activities against various microorganisms, including Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

作用機序

Target of Action

Catalponol, a naphthoquinone derivative, primarily targets tyrosine hydroxylase , an enzyme crucial for dopamine biosynthesis . By inducing the activity of this enzyme, Catalponol enhances the production of dopamine .

Mode of Action

Catalponol interacts with tyrosine hydroxylase, leading to an increase in the enzyme’s activity . This interaction results in enhanced dopamine biosynthesis . Additionally, Catalponol increases the levels of cAMP and the phosphorylation of tyrosine hydroxylase in PC12 cells .

Biochemical Pathways

The primary biochemical pathway affected by Catalponol involves dopamine biosynthesis. By inducing the activity of tyrosine hydroxylase, Catalponol enhances the conversion of tyrosine to L-DOPA, a precursor of dopamine . This leads to an increase in dopamine levels, which can have various downstream effects depending on the specific cellular context.

Result of Action

The primary result of Catalponol’s action is an increase in dopamine biosynthesis . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, in PC12 cells, Catalponol has been shown to protect against L-DOPA-induced cytotoxicity .

Safety and Hazards

When handling Catalponol, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

特性

IUPAC Name |

(2R,4S)-4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,11,14,16H,8-9H2,1-2H3/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQXIESSQVRLCV-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1CC(C2=CC=CC=C2C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1C[C@@H](C2=CC=CC=C2C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187771 | |

| Record name | Catalponol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34168-56-4 | |

| Record name | Catalponol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034168564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catalponol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)

![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)